molecular formula C20H22Cl2N4O3S B12149503 N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

Cat. No.: B12149503
M. Wt: 469.4 g/mol
InChI Key: JSQSFYMQWFTJLL-QRVIBDJDSA-N
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Description

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a sulfonylpiperazine moiety, and an acetamide linkage.

Preparation Methods

The synthesis of N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,6-dichlorobenzaldehyde with an appropriate amine to form the corresponding Schiff base.

    Preparation of the sulfonylpiperazine intermediate: This involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride to form the sulfonylpiperazine derivative.

    Coupling reaction: The final step involves the coupling of the dichlorophenyl Schiff base with the sulfonylpiperazine intermediate under suitable reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different substituents or functional groups.

    This compound: Another similar compound with variations in the piperazine or sulfonyl groups.

Properties

Molecular Formula

C20H22Cl2N4O3S

Molecular Weight

469.4 g/mol

IUPAC Name

N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C20H22Cl2N4O3S/c1-15-5-7-16(8-6-15)30(28,29)26-11-9-25(10-12-26)14-20(27)24-23-13-17-18(21)3-2-4-19(17)22/h2-8,13H,9-12,14H2,1H3,(H,24,27)/b23-13-

InChI Key

JSQSFYMQWFTJLL-QRVIBDJDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=C(C=CC=C3Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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